

Tizoxanide-d4: A Technical Overview for Researchers

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An In-depth Guide to the Chemical Structure, Properties, and Applications of the Deuterated Metabolite of Nitazoxanide

This technical guide provides a comprehensive overview of **Tizoxanide-d4**, the deuterated form of Tizoxanide, the active metabolite of the broad-spectrum anti-infective agent Nitazoxanide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and applications in research, particularly as an internal standard in quantitative analysis.

Core Chemical and Physical Properties

Tizoxanide-d4 is a stable isotope-labeled version of Tizoxanide, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Tizoxanide in various biological matrices.



Property	Value
Formal Name	2-hydroxy-N-(5-nitro-2-thiazolyl)-benzamide- 3,4,5,6-d4[1]
Synonyms	TIZ-d4, Desacetylnitazoxanide-d4, NSC 697856-d4[2][3]
CAS Number	1246817-56-0[1][2][4]
Molecular Formula	C10H3D4N3O4S[1][2][3]
Molecular Weight	269.27 g/mol [2][3]
Physical State	Neat solid[2]
Solubility	Soluble in DMSO and Methanol[1]
Storage Temperature	+4°C[2]
Purity	>95% (HPLC)[2]

Mechanism of Action of the Active Moiety (Tizoxanide)

Tizoxanide-d4 is chemically and biologically equivalent to Tizoxanide in terms of its mechanism of action. Tizoxanide is the active form of Nitazoxanide, which is rapidly hydrolyzed in the body after oral administration[5][6]. Its broad-spectrum activity encompasses parasites, bacteria, and viruses through multiple mechanisms.

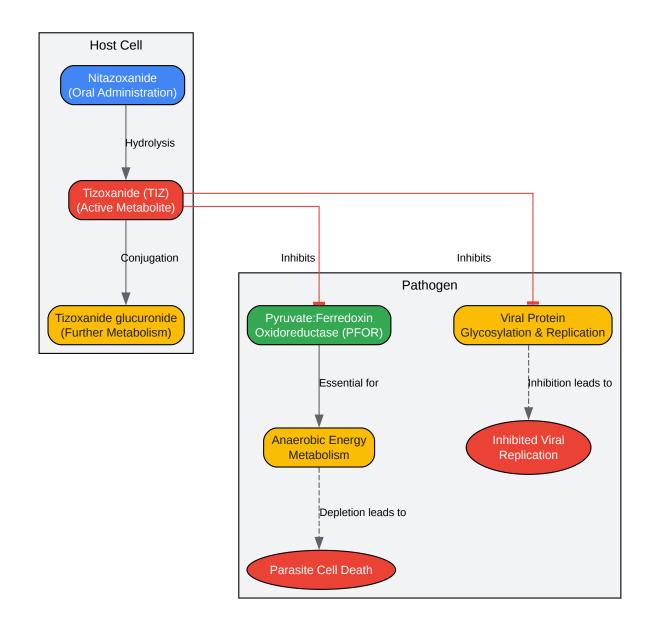
Antiparasitic Activity: The primary mechanism against anaerobic parasites, such as Giardia lamblia and Cryptosporidium parvum, is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This enzyme is critical for the parasite's anaerobic energy metabolism, and its inhibition leads to energy depletion and cell death[5].

Antiviral Activity: The antiviral mechanism is less defined but is thought to be multi-faceted. One proposed mechanism is the inhibition of viral protein glycosylation, a crucial step for the proper folding and function of viral proteins, thereby impairing viral replication and assembly[5]. Another suggested mechanism involves the modulation of cellular energy metabolism. Tizoxanide has been shown to decrease cellular ATP levels in a dose-dependent manner



without affecting cell viability, which may interfere with the energy-demanding process of viral replication[7].

Immunomodulatory Effects: Tizoxanide can also modulate the host's immune response by influencing the production of cytokines and chemokines, which may help mitigate the inflammatory response associated with certain infections[5].





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Metabolic activation of Nitazoxanide and mechanism of action of Tizoxanide.

Experimental Applications and Protocols

The primary application of **Tizoxanide-d4** is as an internal standard for the quantification of Tizoxanide in biological samples using gas chromatography (GC) or liquid chromatographymass spectrometry (LC-MS)[1]. This is crucial for pharmacokinetic and metabolic studies of Nitazoxanide.

Quantification of Tizoxanide using LC-MS/MS

A robust LC-MS/MS analytical method is essential for accurately quantifying Tizoxanide in various matrices like human and mouse plasma, as well as cell culture media (e.g., DMEM)[8].

Protocol Outline:

- Preparation of Stock Solutions:
 - Prepare a stock solution of Tizoxanide and Tizoxanide-d4 (as the internal standard IS)
 at a concentration of 1 mg/mL in acetonitrile (ACN)[8].
 - From these stocks, prepare working solutions for calibration curves and quality controls by serial dilution.
- Sample Preparation (Protein Precipitation):
 - To a 50 μL aliquot of the biological sample (e.g., plasma), add 150 μL of ACN containing the Tizoxanide-d4 internal standard.
 - Vortex the mixture to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for injection.



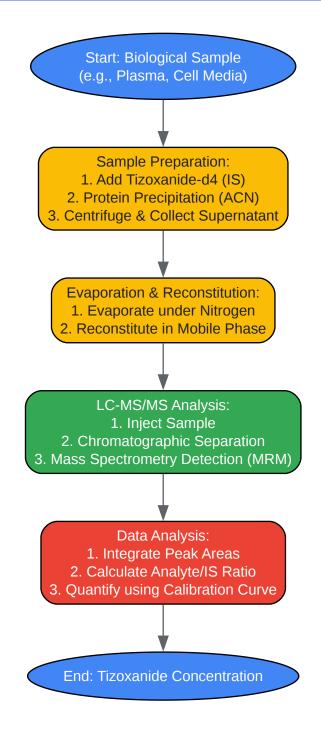
LC-MS/MS Analysis:

- Chromatography: Perform separation on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using multiple reaction monitoring (MRM)[8].
 - Monitor the specific precursor-to-product ion transitions for both Tizoxanide and Tizoxanide-d4.
 - Optimize compound-specific parameters (declustering potential, collision energy) and source-specific parameters (curtain gas, ionization voltage, temperature, nebulizer gas)
 [8].

• Data Analysis:

- Quantify Tizoxanide by calculating the peak area ratio of the analyte to the internal standard (Tizoxanide-d4).
- Generate a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.
- Determine the concentration of Tizoxanide in the unknown samples by interpolation from the calibration curve.





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